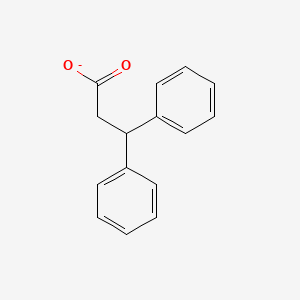

3,3-Diphenylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-diphenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQGAPWJKAYCHR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)[O-])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,3-Diphenylpropanoate: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently utilize 3,3-diphenylpropanoate (and its parent compound, 3,3-diphenylpropionic acid, or 3,3-DPPA) as a critical scaffold in medicinal chemistry and drug development. Characterized by a propanoate backbone substituted with two geminal phenyl rings at the

Chemical Structure and Physicochemical Profiling

The 3,3-diphenylpropanoate moiety (SMILES: OC(=O)CC(c1ccccc1)c2ccccc2) is defined by the rotational freedom of its two phenyl rings, which can adopt orthogonal conformations to maximize

Table 1: Physicochemical Properties of 3,3-Diphenylpropionic Acid

| Property | Value | Causality / Significance in Design |

| Molecular Formula | C15H14O2 | Foundation for mass spectrometric validation and isotopic distribution. |

| Molecular Weight | 226.27 g/mol | Low MW allows for downstream additions without exceeding Lipinski's Rule of 5. |

| Melting Point | 151–154 °C | Indicates high crystalline stability; useful as a primary purity checkpoint. |

| Boiling Point | ~327.9 °C | High boiling point reflects strong intermolecular hydrogen bonding of the carboxylate dimer. |

| pKa | ~4.45 | Ensures the molecule is predominantly ionized at physiological pH (7.4), affecting solubility. |

| LogP (Predicted) | ~3.3 | Optimal lipophilicity for oral bioavailability and crossing lipid bilayers. |

Quantitative data aggregated from1[1] and 2[2].

Pharmacological Applications & Receptor Targeting

The structural bulk of the 3,3-diphenyl group is leveraged in advanced drug design to enhance binding affinity and selectivity.

Endothelin Receptor Antagonists:

Structural variations of 3,3-DPPA have led to the discovery of potent, orally active mixed ET(A)/ET(B) receptor antagonists. For instance, the drug candidate LU 302872 incorporates the 3,3-diphenylpropionic acid backbone to anchor the molecule within the endothelin receptor, achieving highly potent nanomolar affinities (

Thrombin Inhibitors: In the development of arterial thrombosis treatments, 3,3-disubstituted propionic acid derivatives are utilized in the P3 position of thrombin inhibitors. By replacing the N-terminal amino group with the highly lipophilic 3,3-diphenylpropanoate scaffold, researchers significantly enhanced the oral bioavailability of the inhibitors without excessively increasing overall lipophilicity[4].

Fig 1: Dual antagonism of ET(A)/ET(B) receptors by 3,3-DPP derivatives.

Experimental Methodology: Synthesis & Validation

To utilize 3,3-DPPA in downstream applications, it must be synthesized and purified with high fidelity. The following protocol details a self-validating Friedel-Crafts alkylation approach.

Protocol: Synthesis of 3,3-Diphenylpropionic Acid via Friedel-Crafts Alkylation

-

Causality of Reagents: We utilize cinnamic acid and benzene. The Lewis acid (

) coordinates with the carbonyl oxygen of cinnamic acid, increasing the electrophilicity of the

Step-by-Step Workflow:

-

Reaction Setup: Suspend anhydrous

(1.5 eq) in dry benzene (acting as both solvent and reactant).-

Causality: Strictly anhydrous conditions are critical; water rapidly hydrolyzes

, quenching the Lewis acidity and halting the reaction.

-

-

Addition: Slowly add cinnamic acid (1.0 eq) in portions at 0–5 °C.

-

Causality: The reaction is highly exothermic. Controlled addition prevents the thermal polymerization of cinnamic acid.

-

-

Reflux & In-Process Control: Heat the mixture to reflux (80 °C) for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Self-Validation: The disappearance of the cinnamic acid spot (

) and the appearance of a new, less polar spot (

-

-

Quenching: Cool to room temperature and pour over crushed ice and concentrated HCl.

-

Causality: The acidic aqueous quench breaks the aluminum complexes and protonates the product, driving the free acid into the organic phase.

-

-

Extraction & Washing: Extract with ethyl acetate. Wash the organic layer with brine and dry over anhydrous

. -

Purification: Evaporate the solvent and recrystallize the crude solid from an Ethyl Acetate/Hexane mixture.

-

Causality: 3,3-DPPA is highly soluble in hot EtOAc but poorly soluble in cold hexane, allowing polar impurities to remain in the mother liquor.

-

-

Primary Validation: Determine the melting point of the dried crystals.

Fig 2: Self-validating synthesis workflow for 3,3-Diphenylpropionic acid.

Analytical Validation Protocol

To ensure the synthesized 3,3-DPPA is suitable for sensitive biological assays, rigorous analytical validation is required to confirm the exact molecular architecture.

-

LC-MS Analysis: Utilize Electrospray Ionization in negative mode (ESI-).

-

H NMR (CDCl

- ~7.15 - 7.35 (m, 10H): Validates the presence of the two phenyl rings.

- ~4.55 (t, 1H): The methine proton at the C3 position, split by the adjacent methylene group.

- ~3.05 (d, 2H): The methylene protons at the C2 position.

-

Self-Validation: The integration ratio of 10:1:2 strictly confirms the structural integrity of the 3,3-diphenylpropanoate core without over-alkylation.

References

-

PubChemLite. "3,3-diphenylpropionic acid (C15H14O2)." Université du Luxembourg. 6

-

PubChem. "Diphenylpropionic acid | C15H14O2 | CID 64798" National Institutes of Health. 1

-

Riechers, H. et al. "Discovery and synthesis of (S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic acid (LU 302872), a novel orally active mixed ET(A)/ET(B) receptor antagonist." PubMed, National Institutes of Health. 3

-

Tucker, T. J. et al. "Synthesis of a Series of Potent and Orally Bioavailable Thrombin Inhibitors That Utilize 3,3-Disubstituted Propionic Acid Derivatives in the P3 Position." Journal of Medicinal Chemistry (ACS Publications). 4

-

ChemicalBook. "3,3-Diphenylpropionic acid | 606-83-7." 5

-

Sigma-Aldrich. "3,3-Diphenylpropionic acid 99% 606-83-7." 2

Sources

- 1. Diphenylpropionic acid | C15H14O2 | CID 64798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-ジフェニルプロピオン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Discovery and synthesis of (S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2- (4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic acid (LU 302872), a novel orally active mixed ET(A)/ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3,3-Diphenylpropionic acid | 606-83-7 [chemicalbook.com]

- 6. PubChemLite - 3,3-diphenylpropionic acid (C15H14O2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to 3,3-Diphenylpropionic Acid (CAS 606-83-7) for Research and Development Professionals

This document provides an in-depth technical overview of 3,3-Diphenylpropionic acid (CAS 606-83-7), designed for researchers, chemists, and drug development professionals. Moving beyond a standard safety data sheet, this guide synthesizes critical safety information with practical applications, synthetic methodologies, and forward-looking insights into its potential therapeutic relevance.

Core Compound Identification and Physicochemical Properties

3,3-Diphenylpropionic acid, also known as β-Phenylbenzenepropanoic acid, is a carboxylic acid featuring a propane chain with two phenyl substituents at the C3 position.[1][2] This structure places it within the broader class of arylpropionic acids, a scaffold renowned for its presence in numerous biologically active molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[3] The compound typically presents as a white to off-white crystalline solid.[1] Its utility in research and development stems primarily from its role as a versatile intermediate in organic synthesis.[1][4]

| Property | Value | Source(s) |

| CAS Number | 606-83-7 | [5] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][6] |

| Molecular Weight | 226.27 g/mol | [7][8] |

| Appearance | White to light yellow crystalline powder | [1][9] |

| Melting Point | 151-155 °C | [4][7][9] |

| Boiling Point | 365 °C | [7] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and benzene. | [1][7][10] |

| Density | 1.147 g/cm³ | [7] |

| Flash Point | 113 °C | [7] |

Safety & Handling: An SDS Deep Dive

Safe handling is paramount. The following sections deconstruct the hazards associated with 3,3-Diphenylpropionic acid and provide a framework for safe laboratory practice, grounded in the Global Harmonized System (GHS).

GHS Hazard Classification

This compound is classified as hazardous under US OSHA regulations (29 CFR 1910.1200).[5] The primary hazards are irritant in nature.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5][11] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[5][11] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5][11] |

The "Warning" signal word is appropriate for this combination of hazards.[5][7]

Laboratory Safety Workflow

A systematic approach to handling is essential. The following workflow illustrates the critical decision points and safety measures from procurement to disposal.

Caption: General laboratory safety workflow for handling 3,3-Diphenylpropionic acid.

Personal Protective Equipment (PPE) & First Aid

Expertise in Practice: The choice of PPE is a direct response to the identified hazards.

-

Eye Protection : Because the compound causes serious eye irritation (H319), standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required.[5][11]

-

Hand Protection : To prevent skin irritation (H315), wear appropriate protective gloves (e.g., nitrile) and clothing.[5][12]

-

Respiratory Protection : To mitigate the risk of respiratory irritation (H335), handling should occur in a well-ventilated area, such as a chemical fume hood, especially when dealing with fine powders that can become airborne.[5]

First Aid Measures:

-

If in Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[5]

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][12]

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

If Swallowed : Clean mouth with water and get medical attention.[5]

Storage and Incompatibility

For long-term stability and safety, store 3,3-Diphenylpropionic acid in a tightly closed container in a dry, cool, and well-ventilated place.[5] Room temperature storage is acceptable.[7]

Incompatible Materials:

-

Strong Oxidizing Agents : Can lead to exothermic and potentially dangerous reactions.

-

Strong Bases : As a carboxylic acid, it will undergo a vigorous acid-base neutralization reaction.[5]

Synthesis and Purification

Understanding the synthesis of a starting material is crucial for assessing its purity and potential byproducts. A modern and efficient method for preparing 3,3-Diphenylpropionic acid has been patented, offering a green chemistry approach.

Synthetic Protocol: Friedel-Crafts-type Reaction

This method utilizes an ionic liquid as a recyclable catalyst to facilitate the reaction between cinnamic acid and benzene.[13]

Step-by-Step Protocol:

-

Catalyst Preparation : Mix 78.1 g (1.0 mole) of benzene with 37.2 g of the ionic liquid chloro-1-methyl-3-butylimidazole-aluminium trichloride ([bmim]Cl/AlCl₃).

-

Reaction Initiation : Heat the mixture to 70-80 °C.

-

Substrate Addition : Over 30 minutes, add 14.8 g (0.1 mole) of cinnamic acid in four batches.

-

Reaction : Increase the temperature to reflux and maintain for 2 hours.

-

Workup : After the reaction is complete, add 100 mL of water and stir. The layers will separate. The aqueous layer contains the ionic liquid, which can be recovered by distillation of the water.

-

Isolation : The organic layer is subjected to distillation under reduced pressure to remove unreacted benzene. The resulting solid is the crude product.

-

Purification : Recrystallize the crude solid from methanol to yield pure 3,3-Diphenylpropionic acid. A yield of 81.3% has been reported for this step.[13] Another documented method for purification is crystallization from ethanol.[4]

Caption: Synthetic workflow for 3,3-Diphenylpropionic acid via an ionic liquid-catalyzed reaction.

Applications in Drug Discovery and Development

The true value of 3,3-Diphenylpropionic acid is realized in its application as a molecular building block for creating more complex, high-value pharmaceutical agents.

Established Role as a Synthetic Intermediate

This compound is a documented precursor in the synthesis of targeted therapeutic agents. Its applications include the preparation of:

-

Steroid 5α-reductase Inhibitors : Used in the synthesis of acylpiperidines designed to inhibit this enzyme, which is relevant in conditions like benign prostatic hyperplasia and androgenic alopecia.[1][4][7]

-

Calpain Inhibitors : Serves as a starting material for peptidyl α-ketoacids and esters that target calpains, a class of proteases implicated in neurodegenerative diseases and ischemic injury.[1][4][7]

-

Endothelin Receptor Antagonists : A structurally related chiral derivative, (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, is a key intermediate in the synthesis of Ambrisentan, a drug used to treat pulmonary hypertension.[14][15]

Future Directions: A Link to Metabolic Regulation?

Field-Proven Insight: While 3,3-Diphenylpropionic acid itself is not extensively studied for direct biological activity, compelling research on a closely related structural analog provides a rationale for future investigation. The gut microbial metabolite 3-phenylpropionic acid (which lacks one of the phenyl groups) has been shown to reverse insulin resistance and hepatic steatosis in diet-induced obese mice.[16]

The mechanism of action for 3-phenylpropionic acid was identified as the potent activation of AMP-activated protein kinase (AMPK) in the liver.[16] AMPK is a central regulator of cellular energy homeostasis, and its activation is a validated therapeutic strategy for metabolic diseases, including type 2 diabetes.

Caption: Potential signaling pathway based on the action of the related metabolite, 3-phenylpropionic acid.[16]

This discovery opens an intriguing avenue for the drug development community: Could 3,3-Diphenylpropionic acid or its derivatives be designed to mimic this effect, potentially with altered potency, selectivity, or pharmacokinetic properties? Its investigation as a potential AMPK activator could be a promising research direction.

Analytical Characterization

Ensuring the purity and identity of the material is a prerequisite for any research application. Standard analytical techniques are used for quality control:

-

Purity Assessment : Purity is typically determined by gas chromatography (GC) or through a neutralization titration to quantify the carboxylic acid moiety.[12]

-

Structural Confirmation : The identity of the compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy to verify the proton and carbon framework, and Infrared (IR) spectroscopy to identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.[9][11][12]

-

Chromatographic Methods : Reverse-phase high-performance liquid chromatography (HPLC) methods can be developed for purity analysis and to monitor reaction progress, often using an acetonitrile/water mobile phase with an acid modifier.[17]

Conclusion

3,3-Diphenylpropionic acid (CAS 606-83-7) is more than a catalog chemical; it is a foundational building block in medicinal chemistry with documented utility in synthesizing complex enzyme inhibitors. A thorough understanding of its safety profile—characterized by skin, eye, and respiratory irritation—enables its safe handling and application in the laboratory. While its primary role is that of a synthetic intermediate, emerging research into structurally similar compounds suggests a potential, yet-unexplored, role in metabolic disease research, making it a molecule of continued interest for innovative drug discovery programs.

References

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 3,3-Diphenylpropionic acid.

-

CymitQuimica. (n.d.). CAS 606-83-7: Diphenylpropionic acid.

-

PureSynth. (n.d.). 3,3-Diphenylpropionic Acid 97.0%.

-

Sigma-Aldrich. (n.d.). 3,3-Diphenylpropionic acid 99%.

-

Chem-Impex. (n.d.). (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid.

-

ChemicalBook. (2026). 3,3-Diphenylpropionic acid Chemical Properties,Uses,Production.

-

Sigma-Aldrich. (n.d.). 3,3-Diphenylpropionic acid 99%.

-

Santa Cruz Biotechnology. (n.d.). 3,3-Diphenylpropionic acid.

-

CymitQuimica. (n.d.). 3,3-Diphenylpropanoic acid.

-

Google Patents. (n.d.). CN102643168B - Method for preparing 3, 3- diphenyl propanol.

-

TCI EUROPE N.V. (n.d.). 3,3-Diphenylpropionic Acid.

-

Thermo Scientific Chemicals. (n.d.). 3,3-Diphenylpropionic acid, 97%.

-

SIELC. (n.d.). Separation of 3-(2,3-Dibromophenyl)propionic acid on Newcrom R1 HPLC column.

-

MilliporeSigma. (2025). SAFETY DATA SHEET.

-

Thermo Scientific Acros. (n.d.). 3,3-Diphenylpropionic acid, 97%.

-

Anhê, F. F., et al. (2022). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. PMC.

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,3-Diphenylpropionic Acid.

-

National Center for Biotechnology Information. (n.d.). Diphenylpropionic acid. PubChem.

-

MDPI. (2025). 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer.

-

Organic Syntheses. (n.d.). α,β-DIPHENYLPROPIONIC ACID.

-

Google Patents. (2010). United States Patent - (12).

-

Carl Roth. (n.d.). Safety Data Sheet: 3,3'-Dithiodipropionic acid.

-

Apollo Scientific. (n.d.). Dithiodipropionic acid - SAFETY DATA SHEET.

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.

-

Carl Roth. (2023). Propionic acid - Safety data sheet.

-

Brunton, L. L., & Knollmann, B. C. (Eds.). (2023). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition. AccessPharmacy.

-

Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 3,3-Diphenylpropionic Acid.

-

Infochems. (n.d.). 3,3-diphenylpropionic acid.

Sources

- 1. CAS 606-83-7: Diphenylpropionic acid | CymitQuimica [cymitquimica.com]

- 2. 3,3-Diphenylpropanoic acid | CymitQuimica [cymitquimica.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. 3,3-Diphenylpropionic acid | 606-83-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 3,3-Diphenylpropionic acid | CAS 606-83-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. pure-synth.com [pure-synth.com]

- 8. 3,3-二苯基丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3,3-Diphenylpropionic acid, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. 3,3-diphenylpropionic acid :ÈÇÐÁ¦Ç°Á¤º¸[ÈÇÐDatabase] - ÀÎÆ÷Äͽº(ÁÖ) [infochems.co.kr]

- 11. Diphenylpropionic acid | C15H14O2 | CID 64798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,3-Diphenylpropionic Acid | 606-83-7 | TCI EUROPE N.V. [tcichemicals.com]

- 13. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]

- 14. chemimpex.com [chemimpex.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separation of 3-(2,3-Dibromophenyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Multifaceted Biological Activities of 3,3-Diphenylpropionic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the 3,3-diphenylpropionic acid scaffold has emerged as a privileged structure, giving rise to a diverse array of derivatives with a wide spectrum of biological activities. These compounds, characterized by a central propionic acid moiety flanked by two phenyl rings, have demonstrated significant potential in modulating various physiological and pathological processes. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into 3,3-diphenylpropionic acid derivatives, tailored for researchers, scientists, and professionals engaged in drug development. Our focus will be on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity and reproducibility.

Synthetic Strategies: Crafting the Molecular Architecture

The synthesis of 3,3-diphenylpropionic acid and its derivatives can be achieved through several established routes. A common and efficient method involves the Friedel-Crafts reaction of cinnamic acid with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] This reaction proceeds through an electrophilic addition of the activated cinnamic acid to the benzene ring, followed by a second Friedel-Crafts alkylation to install the second phenyl group.

An alternative approach utilizes ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl3), as both the solvent and catalyst for the reaction between cinnamic acid and benzene. This method offers advantages in terms of milder reaction conditions and potential for catalyst recycling.

Once the core 3,3-diphenylpropionic acid is obtained, a variety of derivatives can be synthesized through standard functional group transformations of the carboxylic acid moiety. These include amidation, esterification, and hydrazinolysis, which allow for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).[2][3]

Experimental Protocol: Synthesis of 3,3-Diphenylpropionic Acid via Friedel-Crafts Reaction

This protocol outlines a general procedure for the synthesis of the core scaffold.

Materials:

-

Cinnamic acid

-

Anhydrous benzene (or a suitable aromatic substrate)

-

Anhydrous aluminum chloride (AlCl3)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Hydrochloric acid (HCl) solution

-

Sodium bicarbonate (NaHCO3) solution

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Rotary evaporator

Procedure:

-

Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is thoroughly dried.

-

In the flask, suspend anhydrous aluminum chloride in an excess of dry benzene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath with stirring.

-

Dissolve cinnamic acid in a minimal amount of dry benzene and add it dropwise to the stirred suspension of aluminum chloride.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic extracts and wash them successively with water, a dilute sodium bicarbonate solution (to remove any unreacted acidic starting material), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3,3-diphenylpropionic acid.

A Spectrum of Biological Activities: From Cancer to Convulsions

Derivatives of 3,3-diphenylpropionic acid have exhibited a remarkable range of pharmacological effects, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several 3,3-diphenylpropionic acid derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][4] A key mechanism underlying this activity involves the interaction with and inhibition of critical receptor tyrosine kinases (RTKs) that drive cancer cell growth and survival.

Mechanism of Action: Dual Inhibition of HER2 and c-MET

In silico modeling and subsequent biological validation have revealed that certain 3,3-diphenylpropionic acid derivatives can interact with the ATP-binding pockets of both Human Epidermal Growth Factor Receptor 2 (HER2) and the hepatocyte growth factor receptor (c-MET).[2][4] These two RTKs are frequently overexpressed or mutated in a variety of cancers, including breast, gastric, and head and neck cancers, and their signaling pathways are intricately linked.[2][4]

The dual inhibition of HER2 and c-MET by a single molecule offers a significant therapeutic advantage by simultaneously blocking two major oncogenic drivers, potentially leading to a more profound and durable antitumor response and overcoming resistance mechanisms associated with single-agent therapies.

Caption: Dual inhibition of HER2 and c-MET signaling pathways by a 3,3-diphenylpropionic acid derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[3][5]

Materials:

-

Cancer cell line of interest (e.g., FaDu, SK-BR-3)

-

Complete cell culture medium

-

96-well microplates

-

3,3-Diphenylpropionic acid derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of the 3,3-diphenylpropionic acid derivative in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

| Derivative | Target Cell Line | IC50 (µM) | Reference |

| Compound 5 | FaDu (cisplatin-resistant) | Low micromolar | [2] |

| Compound 6 | FaDu (cisplatin-resistant) | Low micromolar | [2] |

| Compound 25 | FaDu (cisplatin-resistant) | Low micromolar | [2] |

Table 1: Anticancer activity of selected 3,3-diphenylpropionic acid derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Certain derivatives of 3,3-diphenylpropionic acid have demonstrated promising antimicrobial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis.[2][3] The structural modifications on the 3,3-diphenylpropionic acid scaffold, such as the introduction of nitro-aromatic or naphthyl moieties, have been shown to enhance their antibacterial efficacy.[2]

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7][8][9]

Materials:

-

Bacterial strains (e.g., S. aureus, E. faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

3,3-Diphenylpropionic acid derivative stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Incubator

Procedure:

-

Prepare a series of two-fold dilutions of the 3,3-diphenylpropionic acid derivative in CAMHB directly in the wells of a 96-well microplate.

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculate each well of the microplate with the diluted bacterial suspension. Include a growth control well (bacteria in broth without any compound) and a sterility control well (broth only).

-

Incubate the microplate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anti-inflammatory and Anticonvulsant Activities

Derivatives of 3,3-diphenylpropionic acid have also been investigated for their potential as anti-inflammatory and anticonvulsant agents.[1][10] These activities are often linked, as neuroinflammation is a key contributor to the pathophysiology of epilepsy.

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan.[11][12][13][14][15]

Materials:

-

Rats or mice

-

3,3-Diphenylpropionic acid derivative

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or the standard drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

The MES test is a standard preclinical model for evaluating the efficacy of compounds against generalized tonic-clonic seizures.[10][16][17][18][19]

Materials:

-

Mice or rats

-

Electroconvulsometer with corneal or auricular electrodes

-

3,3-Diphenylpropionic acid derivative

-

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Administer the test compound or the standard drug to the animals at various doses. The control group receives the vehicle.

-

At the time of peak effect (determined in preliminary studies), subject each animal to an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to abolish the tonic hindlimb extension is considered a measure of its anticonvulsant activity. The ED50 (the dose that protects 50% of the animals from the seizure) can be calculated.

| Derivative | Activity | Model | Result | Reference |

| AS1 | Anticonvulsant | MES test in rats | 50% protection at 30 mg/kg | [1] |

| AS2 | Anticonvulsant | MES test in rats | 25% protection at 30 mg/kg | [1] |

| - | Anti-inflammatory | Carrageenan-induced paw edema in rats | Significant reduction in paw edema | [1] |

Table 2: Anti-inflammatory and anticonvulsant activities of selected 3,3-diphenylpropionic acid derivatives.

Antioxidant Activity

Some 3,3-diphenylpropionic acid derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress, indicating their potential as antioxidant agents.[20] This activity is often evaluated using in vitro assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay and by measuring the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophages.[20]

Conclusion and Future Directions

The 3,3-diphenylpropionic acid scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents with a wide range of biological activities. The demonstrated efficacy of its derivatives in preclinical models of cancer, infectious diseases, inflammation, and epilepsy underscores the significant potential of this chemical class.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the 3,3-diphenylpropionic acid core is crucial for optimizing the potency and selectivity of these derivatives for their respective biological targets.

-

Mechanism of Action Elucidation: While initial mechanistic insights have been gained, further studies are needed to fully understand the molecular interactions and signaling pathways modulated by these compounds. This includes identifying specific binding sites and downstream effector molecules.

-

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their progression into further preclinical and clinical development.

-

In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be evaluated in more complex and relevant animal models of disease to confirm their therapeutic potential.

By adopting a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and molecular biology, the full therapeutic potential of 3,3-diphenylpropionic acid derivatives can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

References

-

Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. (n.d.). Molecules. [Link]

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.

-

3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. (2025). Pathogens. [Link]

-

3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. (2025). Pathogens (Basel, Switzerland). [Link]

-

A Novel Β, Β -Diphenyl Propionic Acid Amide Derivatives Showing Anti-Inflammatory And Anticonvulsant Activity. (2014). Valley International Journals. [Link]

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.

-

3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. (2025). Pathogens (Basel, Switzerland). [Link]

-

Schematic diagram of the HER2 signaling pathway. HER2 amplification in... (n.d.). ResearchGate. [Link]

-

Maximal Electroshock (MES) Seizure Test (mouse, rat). (n.d.). National Institutes of Health. [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. [Link]

-

Molecular Pathways and Mechanisms of HER2 in Cancer Therapy. (n.d.). National Institutes of Health. [Link]

-

RJPT Informatics Pvt Ltd AIM: Anticonvulsant activity assessment using Maximal Electroshock Method (MES) i - RJPTSimLab. (n.d.). RJPTSimLab. [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). SpringerLink. [Link]

-

Schematic representation of the c-Met signaling pathway suggested in... (n.d.). ResearchGate. [Link]

-

HGF/c-MET Signaling in Melanocytes and Melanoma. (2018). MDPI. [Link]

-

The schematic diagram of HGF/c-MET signal transduction pathway. (n.d.). ResearchGate. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). National Institutes of Health. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). National Institutes of Health. [Link]

-

Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. [Link]

-

Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). MDPI. [Link]

-

Cell Viability Assays. (2013). National Institutes of Health. [Link]

-

MTT Cell Assay Protocol. (n.d.). Unknown. [Link]

-

c-MET activation signaling pathways. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Antimicrobial susceptibility testing Agar dilution method. (2025). WOAH - Asia. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). National Institutes of Health. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Unknown. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

Dilutions methods. (2025). VetBact. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics [mdpi.com]

- 5. researchhub.com [researchhub.com]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdb.apec.org [pdb.apec.org]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. VetBact [vetbact.org]

- 10. scispace.com [scispace.com]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 14. phytopharmajournal.com [phytopharmajournal.com]

- 15. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 16. rjptsimlab.com [rjptsimlab.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 19. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

Technical Deep Dive: The Divergent Pharmacology of 3,3-Diphenyl Scaffolds

Executive Summary

The 3,3-diphenyl scaffold represents a privileged structure in medicinal chemistry, serving as the hydrophobic anchor for a vast array of therapeutics. However, the functional terminus of this propyl chain—whether an oxidized propanoate (ester/acid) or a reduced propylamine (amine)—dictates a radical divergence in pharmacological utility.

This guide analyzes the "Nitrogen Switch": the critical transition from the 3,3-diphenylpropanoate (the synthetic architect and prodrug carrier) to the 3,3-diphenylpropylamine (the GPCR-targeting warhead). We explore the causality behind their distinct behaviors, synthetic interconversion, and application in antimuscarinic therapies (OAB) and calcium channel blockade.

Part 1: Structural Biology & Pharmacophore Divergence

The core difference between these two scaffolds lies in their electrostatic interaction potential at physiological pH. This single atomic substitution (Oxygen vs. Nitrogen) fundamentally alters the target profile.

The Propylamine Scaffold (The "Warhead")

-

Physiochemical State: At physiological pH (7.4), the tertiary amine (pKa ~9-10) is predominantly protonated (

). -

Mechanism of Action: The cationic nitrogen mimics the quaternary ammonium of acetylcholine. It forms a critical ionic bond with the conserved Aspartate residue (e.g., Asp147 in M3 receptors) in the orthosteric binding pocket of G-Protein Coupled Receptors (GPCRs).

-

Primary Targets: Muscarinic Acetylcholine Receptors (mAChRs), Histamine H1 receptors, NMDA receptors.

-

Key Drugs: Tolterodine, Fesoterodine (active metabolite 5-HMT), Fendiline.

The Propanoate Scaffold (The "Architect")

-

Physiochemical State: The ester is neutral; the free acid is anionic (pKa ~4.5) at physiological pH.

-

Mechanism of Action: Lacks the cationic charge required for high-affinity GPCR orthosteric binding. Instead, it serves two roles:

-

Synthetic Precursor: The thermodynamic sink used to construct the carbon skeleton before "arming" it with nitrogen.

-

Prodrug Moiety: Modulates lipophilicity and bioavailability before metabolic conversion.

-

-

Primary Targets: Metabolic enzymes (Esterases, CYP450), Endothelin receptors (in specific derivative classes).

Comparative Properties Table

| Feature | 3,3-Diphenylpropylamine | 3,3-Diphenylpropanoate |

| Electronic State (pH 7.4) | Cationic (+1) | Neutral (Ester) or Anionic (-1) |

| Primary Interaction | Ionic / Cation-π | H-Bond Acceptor / Hydrophobic |

| Receptor Affinity (M3) | High ( | Negligible |

| Metabolic Stability | Oxidative N-dealkylation (CYP2D6) | Hydrolysis (Esterases) |

| Primary Utility | Active Pharmaceutical Ingredient (API) | Synthetic Intermediate / Prodrug |

Part 2: The Synthetic Pivot (Causality)

The transition from propanoate to propylamine is a critical step in drug manufacturing. The choice of pathway affects yield, impurity profiles, and stereochemistry.

Pathway Visualization (DOT)

The following diagram illustrates the synthetic flow from the propanoate precursor to the active amine, highlighting the "Nitrogen Switch."

Figure 1: The synthetic evolution from the propanoate architect to the propylamine warhead.

Detailed Protocol: The "Nitrogen Switch" Synthesis

This protocol describes the conversion of 3,3-diphenylpropionic acid (Propanoate scaffold) to N,N-diisopropyl-3,3-diphenylpropylamine (Propylamine scaffold), a generic model for Tolterodine synthesis.

Step 1: Amide Formation (Activation)

-

Reagents: 3,3-Diphenylpropionic acid (1.0 eq), Thionyl Chloride (1.2 eq), Diisopropylamine (2.5 eq).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve acid in DCM under

atmosphere. -

Add

dropwise at 0°C. Reflux for 2 hours to form the acid chloride (in situ). -

Cool to 0°C and slowly add Diisopropylamine. The exotherm drives the reaction.

-

Causality: We use the acid chloride pathway rather than direct coupling to ensure complete conversion and avoid racemization if chiral centers were present (though the 3-position is achiral here).

-

Step 2: Reduction (The Switch)

-

Reagents: Amide intermediate (from Step 1), Lithium Aluminum Hydride (

, 2.0 eq). -

Solvent: Anhydrous THF.

-

Procedure:

-

Suspend

in THF at 0°C. -

Add the amide solution dropwise.

-

Reflux for 6 hours. The carbonyl oxygen is stripped, and the carbon is reduced from oxidation state +3 to -1.

-

Quench: Fieser workup (

, 15% NaOH, -

Validation: IR spectroscopy will show the disappearance of the carbonyl stretch (

) and appearance of C-N stretches.

-

Part 3: Case Study - The Fesoterodine Paradox

Fesoterodine presents a unique intersection of these two scaffolds. It is a propylamine core drug that utilizes a propanoate ester strategy for delivery.

-

The Problem: The active metabolite, 5-hydroxymethyl tolterodine (5-HMT), is hydrophilic and poorly absorbed orally.

-

The Solution: The phenolic hydroxyl group is esterified with isobutyric acid (a propanoate derivative).

-

The Mechanism:

-

Absorption: The lipophilic ester (Fesoterodine) crosses the gut wall.

-

Activation: Non-specific plasma esterases rapidly hydrolyze the ester bond.

-

Action: The liberated 5-HMT (Propylamine scaffold) binds M3 receptors.

-

This illustrates the Propanoate scaffold's role as a "Trojan Horse" delivery system, while the Propylamine remains the active binding agent.

Part 4: Experimental Validation (Self-Validating Protocols)

To confirm the identity and activity of your scaffold, use this dual-validation workflow.

Chemical Validation (NMR)[3]

-

Propanoate (Ester/Acid): Look for the carbonyl carbon in

NMR at ~170-175 ppm . In -

Propylamine (Amine): The carbonyl signal disappears. The

-protons (adjacent to nitrogen) shift upfield to ~2.4-2.6 ppm . -

Diagnostic Check: The presence of a signal >160 ppm indicates incomplete reduction (failure of the "Nitrogen Switch").

Biological Validation (Muscarinic Binding Assay)

-

Objective: Quantify the affinity shift between the scaffolds.

-

Protocol:

-

Source: CHO cells expressing human M3 receptors.

-

Ligand:

-N-Methylscopolamine (NMS). -

Competitors: Test your Propanoate intermediate vs. the Propylamine product.

-

Expectation:

-

Propylamine:

(High displacement). -

Propanoate:

(No displacement).

-

-

Logic: If your Propanoate sample shows binding, it is likely contaminated with the amine or a degradation product.

-

Part 5: SAR Decision Logic

Use this logic tree to determine which scaffold is appropriate for your drug development stage.

Figure 2: Decision matrix for selecting the appropriate 3,3-diphenyl scaffold based on therapeutic target and development goals.

References

-

Pfizer Inc. (2008). Fesoterodine fumarate (Toviaz) Prescribing Information. U.S. Food and Drug Administration. [Link]

-

Nilvebrant, L. (2002). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. Pharmacology & Toxicology, 90(5), 260-267. [Link]

- European Patent Office. (2012). Process for obtaining 3,3-diphenylpropylamines.

-

PubChem. (2023). 3,3-Diphenylpropylamine Compound Summary. National Library of Medicine.[1] [Link]

-

Malhotra, B., et al. (2009). Fesoterodine: a novel antimuscarinic agent for the treatment of overactive bladder. Current Medicinal Chemistry, 16(33), 4481-4489. [Link]

Sources

Solubility Profile and Process Thermodynamics of 3,3-Diphenylpropionic Acid

Topic: Solubility of 3,3-Diphenylpropionic Acid in Organic Solvents Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

3,3-Diphenylpropionic acid (DPPA, CAS 606-83-7) is a critical bulky hydrophobic intermediate used in the synthesis of endothelin receptor antagonists (e.g., Ambrisentan) and cardiovascular agents. Its molecular architecture—characterized by a polar carboxylic acid "head" and a lipophilic diphenyl "tail"—creates a distinct solubility landscape that challenges process chemists during purification.

This guide analyzes the solubility thermodynamics of DPPA, establishing Methanol and Ethanol as primary crystallization solvents, while identifying THF and DMSO as high-solubility process vehicles. It provides validated protocols for solubility determination and thermodynamic modeling (Apelblat/Van’t Hoff) to support Quality by Design (QbD) in API manufacturing.

Physicochemical Architecture

To predict solubility behavior, one must understand the solute-solvent interactions governing the crystal lattice energy of DPPA.

-

Melting Point: 151–154°C (Indicates high lattice energy)

-

Hydrophobic Domain: Two phenyl rings provide significant

stacking potential, reducing solubility in highly polar media like water. -

Hydrophilic Domain: The terminal carboxylic acid (-COOH) allows for dimerization via hydrogen bonding in non-polar solvents and solvation by polar protic solvents.

Solubility Mechanism Diagram

The following diagram illustrates the competitive interactions determining DPPA dissolution.

Figure 1: Mechanistic pathways for DPPA dissolution. Protic solvents stabilize the carboxyl group via H-bonding, while the phenyl rings require van der Waals interactions.

Solubility Landscape: Solvent Selection Guide

The following data consolidates empirical observations from process patents (e.g., CN102643168B) and standard solubility trends for diphenyl-substituted acids.

Table 1: Solvent Class Performance for DPPA

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Polar Protic | Methanol , Ethanol, Isopropanol | High (T-dependent) | Crystallization. High solubility at boiling; sharp drop at ambient temp. Methanol is the benchmark solvent for purification (66-81% yield). |

| Polar Aprotic | THF, DMSO, DMF | Very High | Reaction Medium. Excellent for dissolving DPPA during borohydride reductions or coupling reactions. Difficult to crystallize from without anti-solvent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Extraction. Good for partitioning DPPA from aqueous acidic phases. |

| Aromatic | Toluene, Benzene | Moderate | Reaction/Extraction. Soluble at reflux; moderate at RT. Useful for azeotropic water removal. |

| Ethers | Diethyl Ether, MTBE | Moderate | Wash/Extraction. Often used to wash crude crystals or extract from acidified aqueous layers. |

| Alkanes | Hexane, Heptane, Cyclohexane | Low (Anti-solvent) | Precipitation. Used to crash DPPA out of Toluene or Ethyl Acetate solutions. |

| Aqueous | Water | Insoluble | Impurity Purge. DPPA is insoluble in water at acidic pH, allowing inorganic salts to be washed away. |

Critical Process Insight: While THF dissolves DPPA readily, Methanol is the superior solvent for purification. A standard protocol involves dissolving crude DPPA in boiling methanol and cooling to 0–5°C, yielding high-purity crystals due to the steep solubility curve (positive enthalpy of solution).

Thermodynamic Modeling

For precise process control (e.g., cooling crystallization curves), the solubility (

The Modified Apelblat Equation

- : Mole fraction solubility of DPPA.

- : Absolute temperature (Kelvin).

-

: Empirical constants derived from experimental data.

-

&

- : Related to the enthalpy of solution.

-

&

Thermodynamic Implications

-

Positive Enthalpy (

): DPPA dissolution is endothermic. Solubility increases significantly with temperature. -

Entropy (

): The disorder increases as the crystal lattice breaks down. -

Gibbs Free Energy (

): The process is spontaneous in the solvents listed above at elevated temperatures.

Experimental Protocols

To generate site-specific data for QbD filings, use the Dynamic Laser Monitoring Method . This is superior to gravimetric analysis for detecting the precise metastable zone width (MSZW).

Protocol: Dynamic Laser Solubility Determination

Objective: Determine the saturation temperature (

-

Preparation:

-

Weigh specific mass of DPPA (

) and Solvent ( -

Calculate initial mass fraction:

.

-

-

Setup:

-

Insert overhead stirrer (200 rpm) and temperature probe (

K). -

Align Laser Transmissometer through the vessel.

-

-

Dissolution (Heating):

-

Heat the slurry at a slow ramp (

K/min). -

Record: The temperature where laser transmission hits 100% (Solute fully dissolved). This is

.

-

-

Nucleation (Cooling):

-

Cool the clear solution at

K/min. -

Record: The temperature where transmission drops (Nucleation onset). This is

.

-

-

Data Processing:

-

Repeat for different mass fractions (

to -

Plot

vs

-

Workflow Visualization

Figure 2: Dynamic Laser Monitoring workflow for determining solubility and metastable zones.

Application in Process Chemistry

The primary application of DPPA solubility data is in the Purification by Cooling Crystallization .

Case Study: Methanol Recrystallization

-

Scenario: Crude DPPA contains trace unreacted cinnamic acid or benzene derivatives.

-

Solvent: Methanol (MeOH).

-

Logic:

-

High T (65°C): DPPA is highly soluble. Impurities are also soluble.

-

Low T (0°C): DPPA solubility drops drastically (e.g., from >30g/100g to <5g/100g). Impurities remain in the mother liquor (purge).

-

Yield: Patents indicate a typical yield of 66.7% - 81.3% depending on the cooling profile.

-

Process Flow Diagram

Figure 3: Industrial recrystallization workflow for DPPA using Methanol.

References

-

Synthesis and Recrystallization Data

- Method for preparing 3,3-diphenyl propanol (via DPPA intermediate). Patent CN102643168B. (2012).

-

Thermodynamic Modeling (General Methodology)

- Wang, J., et al. "Thermodynamic Models for Solubility of Organic Acids." Journal of Chemical & Engineering Data.

-

Application in Chiral Resolution

- Bunda, S., et al. "Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines." ACS Sustainable Chemistry & Engineering. (Describes use of DPPA as a crystallizing agent in MTBE/Buffer systems).

-

Chemical Properties

-

PubChem CID 64798: 3,3-Diphenylpropanoic acid.[2] National Library of Medicine.

-

Sources

Metabolic Stability of Diphenylpropanoate Esters in Vitro

The following technical guide details the in-vitro metabolic stability assessment of diphenylpropanoate esters.

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

Diphenylpropanoate esters represent a critical chemical class in drug development, often utilized as prodrugs to mask the polarity of diphenylpropanoic acid moieties (common in antimuscarinics, antihistamines, and endothelin receptor antagonists) or as lipophilic pharmacophores in PROTAC linkers.

Their metabolic fate is defined by a kinetic competition between hydrolysis (mediated by Carboxylesterases, CES) and oxidative clearance (mediated by Cytochrome P450, CYP). Unlike simple aliphatic esters, the steric bulk of the diphenyl-substituted

This guide provides a self-validating framework to quantify this stability, distinguish enzymatic pathways, and interpret intrinsic clearance (

Mechanistic Framework

The Kinetic Competition: Hydrolysis vs. Oxidation

The in vitro stability of diphenylpropanoate esters is governed by two orthogonal pathways. Understanding this duality is essential for interpreting half-life (

-

Hydrolytic Pathway (The "Soft Spot"):

-

Enzymes: Carboxylesterases (CES1, CES2), Butyrylcholinesterase (BChE), and Paraoxonase (PON).

-

Mechanism: Nucleophilic attack on the carbonyl carbon.

-

Specifics: The 3,3-diphenyl motif creates significant steric hindrance. While simple propanoates are rapidly cleaved by CES2 in the intestine/plasma, 3,3-diphenyl derivatives often show increased selectivity for CES1 (liver-dominant) due to its larger active site pocket, or resistance to plasma esterases.

-

-

Oxidative Pathway (The "Hard Spot"):

-

Enzymes: CYP2D6, CYP3A4.

-

Mechanism: Hydroxylation of the phenyl rings or dealkylation of the ester alcohol moiety.

-

Relevance: If the ester bond is sterically shielded (e.g., by

-methylation or the

-

Pathway Visualization

The following diagram illustrates the divergent metabolic fates.

Caption: Divergent metabolic pathways for diphenylpropanoate esters. Steric bulk at the

Experimental Protocols

To accurately assess stability, you must isolate the enzyme systems. A single "Microsomal Stability" assay is insufficient because it conflates CYP and CES activity.

Reagents & Buffer Systems

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor: NADPH (1 mM final) or NADPH Regenerating System (Glucose-6-phosphate + G6P-Dehydrogenase).

-

Inhibitors (Diagnostic Tools):

-

BNPP (Bis-p-nitrophenyl phosphate): 100 µM. Irreversible inhibitor of CES1/CES2. Used to prove hydrolytic instability.[1]

-

PMSF (Phenylmethylsulfonyl fluoride): Serine protease/esterase inhibitor.

-

-

Matrix:

-

Plasma: Pooled Human/Rat/Dog (Na-Heparin). Note: Avoid EDTA if checking for Paraoxonase activity, though CES is metal-independent.

-

Liver Microsomes: Pooled HLM (Human Liver Microsomes), 20 mg/mL protein stock.

-

Workflow 1: Plasma Stability (The "First Pass" Screen)

Diphenylpropanoate esters are prone to rapid degradation in rodent plasma (rich in carboxylesterases) compared to human plasma (rich in butyrylcholinesterase).

-

Preparation: Pre-warm plasma to 37°C.

-

Spike: Add test compound (1 µM final, <0.1% DMSO) to plasma.

-

Incubation: Incubate in a shaking water bath.

-

Sampling: Remove aliquots (50 µL) at

min. -

Quench: Transfer immediately into 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Workflow 2: Microsomal Stability (Mechanistic Dissection)

This protocol distinguishes between CYP-mediated clearance and esterase-mediated hydrolysis.

Conditions:

-

Set A (+NADPH): Measures Total Clearance (CYP + CES).

-

Set B (-NADPH): Measures Hydrolytic Clearance only (CES).

-

Set C (+NADPH + BNPP): Measures Oxidative Clearance only (CYP).

Step-by-Step Protocol:

-

Master Mix: Prepare 0.5 mg/mL microsomal protein in KPi buffer.

-

Inhibitor Pre-incubation (Set C only): Add BNPP (100 µM) and incubate for 15 min at 37°C before adding substrate.

-

Substrate Addition: Spike test compound (1 µM) into all sets.

-

Initiation:

-

Add NADPH (1 mM) to Set A and Set C.

-

Add Buffer (volume match) to Set B.

-

-

Sampling: Aliquot 50 µL at

min. -

Quench: 200 µL ACN + IS. Crucial: Use acidified ACN (0.1% Formic Acid) to stabilize the ester post-collection.

Experimental Logic Diagram

Caption: Triage workflow. Plasma instability triggers immediate concern for prodrug viability. Microsomal sets dissect the clearance mechanism.

Data Analysis & Interpretation

Quantitative Metrics

Calculate the in vitro half-life (

Interpreting the "Shift"

Compare the clearance rates between the experimental sets to diagnose the metabolic liability.

| Observation | Interpretation | Mechanistic Insight |

| Set A | Hydrolysis Dominant | The compound is a substrate for CES. NADPH (CYP activity) contributes negligibly. The diphenyl group is not preventing esterase access. |

| Set A | Oxidation Dominant | The ester is stable (sterically hindered). Clearance is driven by CYP oxidation. |

| Set A | CYP Dominant | BNPP did not affect clearance, confirming esterase involvement is minimal. |

| Rapid Plasma Loss | Plasma Instability | Likely hydrolysis by BChE (human) or CES (rodent). High risk of poor oral bioavailability unless a prodrug strategy is intended. |

Species Differences (Critical for Diphenyl Esters)

-

Rodents (Rat/Mouse): Possess high levels of CES in plasma. Diphenylpropanoate esters often show

min. -

Humans: Plasma contains virtually no CES (only BChE/PON). If the ester is a specific CES substrate (and not BChE), it may appear stable in human plasma but unstable in human liver microsomes .

-

Implication: Do not discard a lead based solely on rat plasma instability. Verify in Human Plasma and HLM.

References

- Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for metabolic stability protocols).

-

Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. Link

-

Casey Laizure, S., et al. (2013). Human Carboxylesterases: Catalysts of Hydrolysis of Ester-Containing Drugs. Pharmacotherapy, 33(2), 210–222. Link

-

Malhotra, B., et al. (2009). The pharmacokinetic profile of fesoterodine. European Journal of Clinical Pharmacology, 65, 911–917. (Case study on diphenyl-isobutyrate ester hydrolysis). Link

-

Wang, Q., et al. (2011). Species differences in the metabolism of di-ester prodrugs. Xenobiotica, 41(10), 833-841. Link

Sources

Methodological & Application

Protocol for esterification of 3,3-diphenylpropionic acid

Executive Summary & Strategic Context

3,3-Diphenylpropionic acid (CAS: 606-83-7) is a critical scaffold in medicinal chemistry, serving as the lipophilic backbone for muscarinic antagonists such as Fesoterodine and Tolterodine , as well as various calcium channel blockers.

While simple aliphatic carboxylic acids esterify readily, 3,3-diphenylpropionic acid presents a specific challenge:

This guide presents two validated protocols:

-

Protocol A (Kinetic Activation): The Thionyl Chloride route.[1] Recommended for high-value alcohols, quantitative conversion, or when the alcohol has a high boiling point.

-

Protocol B (Thermodynamic Equilibrium): The Fischer Esterification. Recommended for methyl/ethyl esters and large-scale manufacturing where atom economy and "green" solvent use are prioritized.

Protocol A: Kinetic Activation via Acyl Chloride

Best for: Complex alcohols, quantitative yields, and avoiding equilibrium limitations.

Mechanistic Rationale

Direct esterification is an equilibrium process (

Experimental Workflow (Graphviz)

Figure 1: Irreversible activation pathway using Thionyl Chloride. Note the generation of gaseous byproducts which drives the forward reaction.

Step-by-Step Methodology

Reagents:

-

3,3-Diphenylpropionic acid (10.0 g, 44.2 mmol)

-

Thionyl Chloride (

) (15.8 g, 9.6 mL, 132 mmol, 3.0 eq) -

Optional: DMF (Dimethylformamide) (2 drops, catalytic)

-

Target Alcohol (e.g., Methanol, Ethanol, or complex alcohol) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (vented to a caustic scrubber), suspend the 3,3-diphenylpropionic acid in anhydrous DCM (50 mL).

-

Addition: Add catalytic DMF (initiates the Vilsmeier-Haack-like active species). Add

dropwise over 10 minutes.-

Observation: Gas evolution (

) will be vigorous. The suspension will clear as the acid chloride forms.

-

-

Reflux: Heat to gentle reflux (40°C) for 2–3 hours. Monitor by TLC (aliquot quenched with MeOH); the starting acid spot should disappear.

-

Evaporation (Critical Step): Remove the solvent and excess

under reduced pressure (rotary evaporator).-

Note: To ensure complete removal of

, add 20 mL of dry toluene and re-evaporate (azeotropic removal).

-

-

Esterification: Redissolve the resulting yellow oil (Acyl Chloride) in DCM (30 mL). Cool to 0°C.[2]

-

Coupling: Add the Target Alcohol (dissolved in DCM if solid) slowly. If the alcohol is acid-sensitive, add Triethylamine (1.1 eq) to scavenge the generated HCl.

-

Workup: Stir at Room Temperature (RT) for 2 hours. Wash with saturated

(2 x 50 mL) to remove trace acid. Dry organic layer over

Protocol B: Fischer Esterification (Acid-Catalyzed)

Best for: Methyl/Ethyl esters, large scale, and "Green Chemistry" compliance.

Mechanistic Rationale

This method relies on Le Chatelier’s principle. Because the reaction is reversible, we must drive the equilibrium by using the alcohol as the solvent (huge excess) and/or removing water (Dean-Stark trap).[4][5] For 3,3-diphenylpropionic acid, the hydrophobic nature of the phenyl rings aids in phase separation during workup.

Reaction Mechanism (Graphviz)

Figure 2: The acid-catalyzed equilibrium pathway. Success depends on water removal.

Step-by-Step Methodology

Reagents:

-

3,3-Diphenylpropionic acid (50.0 g, 0.22 mol)

-

Methanol (250 mL, solvent & reactant)

-

Sulfuric Acid (

, conc.) (12 mL) or p-Toluenesulfonic acid (pTSA) (5 mol%)

Procedure:

-

Setup: Combine the acid and Methanol in a 500 mL round-bottom flask.

-

Catalyst Addition: Add concentrated

dropwise. The reaction is exothermic; ensure stirring is vigorous. -

Reflux: Heat to reflux (65°C for MeOH) for 12 hours.

-

Scientist's Note: For higher boiling alcohols (e.g., Butanol), use Toluene as a co-solvent and a Dean-Stark trap to physically collect water.

-

-

Concentration: Evaporate excess alcohol under reduced pressure until the volume is reduced by ~80%.

-

Quench: Pour the residue into a mixture of ice (400 g) and saturated

(100 mL). Stir until gas evolution ceases and pH > 7. -

Extraction: Extract with Ethyl Acetate or Diethyl Ether (3 x 100 mL).

-

Purification: Wash combined organics with Brine, dry over

, and concentrate.-

Yield expectation: The product usually solidifies or remains a clean oil requiring no chromatography.

-

Comparative Data & Validation

Method Comparison Table

| Feature | Protocol A (Acid Chloride) | Protocol B (Fischer) |

| Conversion | >98% (Quantitative) | ~90-95% (Equilibrium limited) |

| Reaction Time | 3-5 Hours | 12-24 Hours |

| Atom Economy | Lower (SO2/HCl waste) | Higher (Water waste) |

| Purification | Evaporation usually sufficient | Extraction/Wash required |

| Substrate Scope | Works with hindered/secondary alcohols | Best for primary alcohols (MeOH/EtOH) |

| Cost | Higher ( | Low (Bulk solvents) |

Analytical Validation (QC)

To validate the synthesis of Methyl 3,3-diphenylpropionate (Example Product):

-

TLC: Silica Gel 60 F254. Mobile Phase: Hexane/Ethyl Acetate (8:2).

- Acid: ~0.1 (Streaks)

- Ester: ~0.6 (Distinct UV active spot)

-

IR Spectroscopy:

-

Disappearance of broad O-H stretch (2500-3300

). -

Shift of Carbonyl (C=O) from ~1700

(Acid) to ~1735-1740

-

-

1H-NMR (CDCl3, 400 MHz):

- 3.60 ppm (s, 3H, -OCH3 ) – Diagnostic peak for methyl ester.

- 4.55 ppm (t, 1H, CH -Ph2) – Triplet due to adjacent CH2.

- 3.05 ppm (d, 2H, -CH2 -CO) – Doublet.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Pfizer Inc. "Process for the preparation of 3,3-diphenylpropylamines." U.S. Patent 6,858,650. (Describes industrial handling of 3,3-diphenylpropionic acid derivatives for Fesoterodine synthesis).

-

ChemicalBook. "3,3-Diphenylpropionic acid Properties and Applications."[6] Accessed Feb 2026.

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for acyl substitution).

Sources

- 1. echemi.com [echemi.com]

- 2. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 3. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3,3-Diphenylpropionic acid | 606-83-7 [chemicalbook.com]

Application Note: Microwave-Assisted Synthesis of Diphenylpropionic Acid Amides

Abstract: The synthesis of amide bonds is a cornerstone of medicinal chemistry and materials science, with carboxamides being present in over 25% of commercial drugs.[1][2] Diphenylpropionic acid amides, in particular, represent a class of compounds with significant pharmacological interest.[3][4] Traditional methods for their synthesis often involve prolonged reaction times, high temperatures, and the use of hazardous reagents. This application note details a robust and highly efficient methodology for the synthesis of diphenylpropionic acid amides utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, these protocols dramatically reduce reaction times from hours to minutes, improve yields, and align with the principles of green chemistry by enabling solvent-free conditions.[5][6] We present detailed, step-by-step protocols for both direct catalytic amidation and activated amide synthesis, complete with characterization data and optimization strategies to guide researchers in this field.

Part 1: The Principles of Microwave-Assisted Amide Synthesis

The Engine of Acceleration: Microwave Heating vs. Conventional Methods

Conventional heating relies on the transfer of thermal energy from an external source through the vessel walls to the solvent and reactants via conduction.[7] This process is slow and creates a significant temperature gradient within the vessel, often leading to non-uniform heating.

Microwave-assisted synthesis, however, operates on a fundamentally different principle: direct "in-core" heating.[6][8] Microwave radiation interacts directly with polar molecules in the reaction mixture. This energy transfer occurs through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as solvents or reagents with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation causes intense molecular friction, which generates heat rapidly and uniformly throughout the bulk of the material.[6][8]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy as heat.[7]

This volumetric and instantaneous heating mechanism provides distinct advantages, including extremely rapid heating rates (up to 8°C per second), uniform temperature distribution, and the ability to superheat solvents in sealed vessels far beyond their atmospheric boiling points, leading to dramatic accelerations in reaction rates.[6][8]

Caption: Energy transfer in conventional vs. microwave heating.

The Chemistry: Forming the Amide Bond

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the removal of water. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Microwave energy can efficiently drive two main approaches for this transformation:

-

Activation with Coupling Reagents: Reagents like carbodiimides (e.g., EDC) or tosyl chloride (TsCl) activate the carboxylic acid.[9][10] In the case of carbodiimides, a highly reactive O-acylisourea intermediate is formed, which is then readily attacked by the amine nucleophile to yield the amide.[1][10] This is a versatile and widely used method.

-